molecular formula C14H12OS B312869 4-(Methylthio)benzophenone CAS No. 23405-48-3

4-(Methylthio)benzophenone

Cat. No.: B312869
CAS No.: 23405-48-3
M. Wt: 228.31 g/mol
InChI Key: PNWFUVVVRXJTLR-UHFFFAOYSA-N
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Description

4-(Methylthio)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a methylthio group attached to the benzene ring of benzophenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-(Methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)benzophenone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in benzophenone can be reduced to form a secondary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzophenone involves its ability to absorb UV light and generate reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by undergoing a photochemical reaction upon exposure to UV light, leading to the formation of free radicals. These free radicals then initiate the polymerization of monomers to form polymers .

Comparison with Similar Compounds

Uniqueness: 4-(Methylthio)benzophenone is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances its ability to participate in specific chemical reactions, such as oxidation and substitution, making it valuable in various applications.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFUVVVRXJTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458366
Record name AN-651/09925003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23405-48-3
Record name AN-651/09925003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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